(Bromomethyl)triphenylphosphonium bromide

Overview

Description

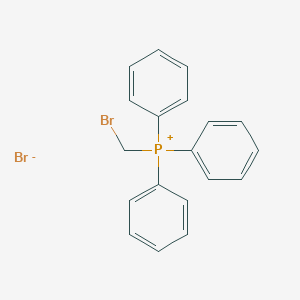

(Bromomethyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C19H17Br2P. It is a quaternary phosphonium salt, characterized by the presence of a bromomethyl group attached to a triphenylphosphonium moiety. This compound is widely used in organic synthesis, particularly in the Wittig reaction, which is a method for converting carbonyl compounds into alkenes.

Mechanism of Action

Target of Action

(Bromomethyl)triphenylphosphonium bromide is an antibacterial agent that inhibits the growth of bacteria by binding to terminal alkynes . The primary targets of this compound are the hydroxyl groups in the bacterial cell membrane .

Mode of Action

The compound interacts with its targets by binding to the hydroxyl groups in the bacterial cell membrane . This interaction disrupts the integrity of the cell membrane, leading to bacterial cell death .

Biochemical Pathways

It is known that the compound’s action on the bacterial cell membrane can disrupt essential cellular processes, leading to cell death .

Pharmacokinetics

Like other triphenylphosphonium compounds, it is likely to have good bioavailability due to its lipophilic nature, which allows it to easily cross biological membranes .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of the bacterial cell membrane. This leads to leakage of cellular contents, inhibition of essential cellular processes, and ultimately, bacterial cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s antibacterial activity may be affected by the presence of other substances that can interact with the same targets . Additionally, the compound’s stability may be influenced by factors such as temperature, pH, and light exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions

(Bromomethyl)triphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with bromomethane. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as acetonitrile or dichloromethane. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure. The product is then purified through recrystallization or other separation techniques to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

(Bromomethyl)triphenylphosphonium bromide undergoes several types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.

Wittig Reactions: It is commonly used in Wittig reactions to form alkenes from aldehydes and ketones.

Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Solvents: Typical solvents for these reactions include dichloromethane, acetonitrile, and tetrahydrofuran.

Catalysts: In some cases, catalysts such as palladium or copper may be used to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific nucleophile and reaction conditions. For example, reacting this compound with an amine can produce a phosphonium salt with an amine substituent .

Scientific Research Applications

(Bromomethyl)triphenylphosphonium bromide has a wide range of applications in scientific research:

Chemistry: It is extensively used in organic synthesis, particularly in the formation of alkenes via the Wittig reaction.

Biology: It can be used to modify biomolecules, such as proteins and nucleic acids, through substitution reactions.

Medicine: Research has explored its potential in drug development, particularly in the synthesis of bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

- Methyltriphenylphosphonium bromide

- (3-Bromopropyl)triphenylphosphonium bromide

- (Chloromethyl)triphenylphosphonium chloride

Uniqueness

(Bromomethyl)triphenylphosphonium bromide is unique due to its specific reactivity in the Wittig reaction, which allows for the efficient formation of alkenes from carbonyl compounds. Its bromomethyl group provides a versatile site for substitution reactions, making it a valuable reagent in organic synthesis .

Biological Activity

(Bromomethyl)triphenylphosphonium bromide (C19H17Br2P), a quaternary ammonium salt, has garnered attention in biological research due to its unique structural features and potential therapeutic applications. This compound is characterized by a triphenylphosphonium center bonded to a bromomethyl group, which enhances its reactivity and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with mitochondrial components. The triphenylphosphonium (TPP) moiety facilitates the selective accumulation of the compound within mitochondria, where it can influence cellular functions and induce apoptosis in cancer cells. The following mechanisms have been identified:

- Mitochondrial Targeting : The TPP group allows for the preferential uptake of the compound by mitochondria, leading to increased reactive oxygen species (ROS) production, which is crucial for inducing apoptotic pathways in tumor cells .

- Cytotoxicity : Studies have shown that phosphonium salts exhibit significant cytotoxic effects against various cancer cell lines. The cytotoxicity is often linked to the induction of oxidative stress and disruption of mitochondrial membrane potential .

- Structure-Activity Relationship (SAR) : Modifications to the bromomethyl or phosphonium moieties can enhance or reduce biological effects. For instance, compounds with additional functional groups may exhibit improved selectivity and potency against specific cancer types .

Biological Activity Data

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Below is a summary table highlighting key findings:

Case Studies

Several case studies have illustrated the potential therapeutic applications of this compound:

- Study on Prostate Cancer Cells : A study demonstrated that this compound significantly reduced cell viability in DU-145 cells through ROS-mediated apoptosis. The compound was found to enhance mitochondrial dysfunction, leading to increased cell death .

- Breast Cancer Research : In MCF-7 breast cancer cells, treatment with this phosphonium salt resulted in a marked decrease in cell proliferation rates. Mechanistic studies indicated that this effect was mediated by mitochondrial targeting and subsequent apoptosis induction .

- Combination Therapy Approaches : Research has explored the use of this compound in combination with other chemotherapeutic agents, demonstrating synergistic effects that enhance overall cytotoxicity against resistant cancer cell lines .

Properties

IUPAC Name |

bromomethyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrP.BrH/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFTMLUSIDVFTKU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CBr)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Br2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80908358 | |

| Record name | (Bromomethyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80908358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034-49-7 | |

| Record name | Phosphonium, (bromomethyl)triphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1034-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1034-49-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193751 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Bromomethyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80908358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (bromomethyl)triphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.